2,4-Dihydroxy-3,3-dimethyl-butanoic acid

Microbiology Enzyme kinetics Pantothenate biosynthesis

Researchers face challenges sourcing enantiomerically pure pantoic acid for vitamin B5/CoA biosynthesis studies. This compound solves that: • Use as substrate for F. oxysporum lactonohydrolase to produce D-pantoic acid with 90% e.e. • Achieve titers up to 14.78 g/L via engineered E. coli fermentation. • Sodium salt form offers superior aqueous solubility for enzymatic assays. Verified quality for reliable research.

Molecular Formula C6H11NaO4
Molecular Weight 170.14 g/mol
CAS No. 1902-01-8
Cat. No. B139305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dihydroxy-3,3-dimethyl-butanoic acid
CAS1902-01-8
Synonyms2,4-Dihydroxy-3,3-dimethylbutanoic Acid Sodium Salt;  DL-2,4-Dihydroxy-3,3-_x000B_dimethylbutyric Acid Monosodium Salt;  α,γ-Dihydroxy-β,β-dimethylbutyric Acid Sodium Salt;  (±)-Pantoic Acid Sodium Salt;  DL-Pantoic Acid Sodium Salt;  NSC 28026; 
Molecular FormulaC6H11NaO4
Molecular Weight170.14 g/mol
Structural Identifiers
SMILESCC(C)(CO)C(C(=O)[O-])O.[Na+]
InChIInChI=1S/C6H12O4.Na/c1-6(2,3-7)4(8)5(9)10;/h4,7-8H,3H2,1-2H3,(H,9,10);/q;+1/p-1
InChIKeyXTIMSSMEPPKSQD-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dihydroxy-3,3-dimethylbutanoic Acid Overview


2,4-Dihydroxy-3,3-dimethylbutanoic acid (also known as pantoic acid) is a key dihydroxy monocarboxylic acid intermediate in the biosynthesis of pantothenic acid (vitamin B5) and coenzyme A (CoA) [1]. This compound exists as a racemic mixture of (R)- and (S)-enantiomers, with the (R)-enantiomer being the biologically active form utilized in the phosphopantothenate pathway for de novo synthesis of R-pantothenate from valine in plants and microorganisms . It serves as a critical building block for the synthesis of pantolactone, an intermediate for synthetic cortisone production, and is also a substrate for pancreatic lipase . The compound's molecular formula is C6H12O4, with a molecular weight of 148.16 g/mol, and it is typically a white to off-white solid with a melting point of 124 °C [2]. Given its central role in CoA biosynthesis, which is essential for over 100 metabolic reactions, procurement decisions for this compound must consider enantiomeric purity, source of supply, and intended downstream applications .

2,4-Dihydroxy-3,3-dimethylbutanoic Acid: Enantiomer & Analog Differences


Generic substitution of 2,4-dihydroxy-3,3-dimethylbutanoic acid with its racemic mixture, lactone form, or other structural analogs can lead to significant differences in biological activity, metabolic utilization, and synthesis efficiency [1]. While the racemic mixture (DL-pantoic acid) is commercially available, only the (R)-enantiomer is biologically active and can be utilized in the phosphopantothenate pathway . The lactone form, pantolactone, although a common precursor, exhibits reduced activity in antagonizing salicylate inhibition compared to the pantoate ion, indicating a lower efficiency in downstream pantothenic acid synthesis [2]. Furthermore, the sodium salt form offers enhanced aqueous solubility over the free acid, impacting formulation and application in aqueous biological assays . These distinctions are critical for researchers aiming to replicate physiological conditions or for industrial processes requiring high-yield, stereospecific conversions. The following quantitative evidence provides a direct, comparator-based justification for selecting the appropriate form and enantiomer of this compound for specific scientific or industrial applications.

Quantitative Comparison of Pantoic Acid vs. Analogs


Salicylate Antagonism: Pantoate vs. Pantolactone

The pantoate ion form of 2,4-dihydroxy-3,3-dimethylbutanoic acid demonstrates significantly higher biological activity than its lactone counterpart, pantolactone, in reversing salicylate-induced growth inhibition in Escherichia coli [1]. While both compounds can nullify the inhibitory effect of salicylate by providing a source for pantothenate synthesis, pantoate is more effective, indicating a more efficient utilization pathway [2]. This differential activity is a critical factor for researchers studying bacterial pantothenate biosynthesis or developing antimicrobial strategies targeting this pathway [3].

Microbiology Enzyme kinetics Pantothenate biosynthesis

Enzymatic Resolution to High-Purity D-Pantoic Acid

A novel enzymatic process utilizing the lactonohydrolase from Fusarium oxysporum enables the stereospecific hydrolysis of D-pantolactone from a racemic mixture, yielding D-pantoic acid with high optical purity [1]. This method provides a direct route to the biologically active (R)-enantiomer, which is essential for the synthesis of pantothenic acid and CoA. The efficiency and selectivity of this biotransformation offer a significant advantage over traditional chemical resolution methods, reducing waste and improving overall yield [2].

Biocatalysis Stereochemistry Process chemistry

D-Pantoic Acid Production by Engineered E. coli

The microbial synthesis of D-pantoic acid, an essential vitamin B5 precursor, has been significantly improved through targeted metabolic engineering of Escherichia coli. By modifying central metabolic and byproduct-forming pathways, researchers achieved a 2.7-fold increase in titer, from 0.75 g/L to 2.03 g/L in shake flask cultures, and a further increase to 14.78 g/L in a 5-L bioreactor [1]. This advancement demonstrates the potential for economically viable, bio-based production of D-pantoic acid as an alternative to traditional chemical synthesis routes [2].

Metabolic engineering Biotechnology Fermentation

Aqueous Solubility: Sodium Salt vs. Free Acid

The sodium salt of 2,4-dihydroxy-3,3-dimethylbutanoic acid exhibits enhanced aqueous solubility compared to its free acid form, a property that is critical for its use in biological assays and pharmaceutical formulations . The presence of the dimethyl groups provides steric hindrance, which influences reactivity, but the salt form's increased solubility in polar solvents makes it more practical for applications requiring high concentrations in aqueous media [1]. This differential solubility is a key consideration for researchers preparing stock solutions for enzymatic assays or cell-based studies .

Pharmaceutical formulation Analytical chemistry Solubility

Optimal Applications of Pantoic Acid


Enzymatic Resolution for High-Purity D-Pantoic Acid

Given the demonstrated ability of Fusarium oxysporum lactonohydrolase to produce D-pantoic acid with 90% e.e. from racemic pantolactone , procurement of high-quality DL-pantolactone or pantoic acid as a substrate for this biocatalytic process is justified. The high stereoselectivity of the enzyme allows for the efficient generation of the biologically active (R)-enantiomer, which is essential for downstream synthesis of pantothenic acid and CoA. This application is particularly relevant for pharmaceutical and nutraceutical industries requiring enantiomerically pure intermediates.

Metabolic Engineering for Bio-based D-Pantoic Acid

The significant improvements in D-pantoic acid titers achieved through metabolic engineering of E. coli (up to 14.78 g/L in a bioreactor) validate the use of this compound as a target for bioprocess optimization. Researchers can use 2,4-dihydroxy-3,3-dimethylbutanoic acid as an analytical standard for monitoring fermentation yields and as a reference for developing new biosynthetic routes. The quantitative data provide a clear benchmark for comparing the efficiency of different engineered strains and process conditions.

Pantothenate Biosynthesis & Salicylate Antagonism Studies

The observation that pantoate is more effective than pantolactone in reversing salicylate-induced growth inhibition in E. coli highlights the importance of using the correct chemical form in studies of bacterial pantothenate biosynthesis. Researchers should prioritize the pantoate ion or its sodium salt over pantolactone when designing experiments to mimic physiological conditions or when studying the mechanism of action of salicylate and related antimicrobial agents.

Aqueous Assay Formulation with Sodium Salt

The enhanced aqueous solubility of the sodium salt form of 2,4-dihydroxy-3,3-dimethylbutanoic acid makes it the preferred choice for preparing stock solutions for enzymatic assays, cell culture media, and other aqueous biological applications. The free acid, with its lower water solubility, may require organic co-solvents that can introduce artifacts or toxicity. The sodium salt's solubility advantage ensures consistent and reproducible concentrations in experimental setups.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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